2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one
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Overview
Description
2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE is a complex organic compound that features a piperazine ring, a pyridine moiety, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperazine intermediate.
Formation of the Chromenone Structure: The chromenone moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine ring and are known for their biological significance.
Chromenone Derivatives: Flavonoids and coumarins are examples of compounds with the chromenone structure, known for their diverse biological activities.
Uniqueness
2-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE is unique due to the combination of its three distinct moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H21N3O3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]chromen-4-one |
InChI |
InChI=1S/C21H21N3O3/c25-18-15-20(27-19-4-2-1-3-17(18)19)21(26)24-13-11-23(12-14-24)10-7-16-5-8-22-9-6-16/h1-6,8-9,15H,7,10-14H2 |
InChI Key |
MMSMJCYTLXOTHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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